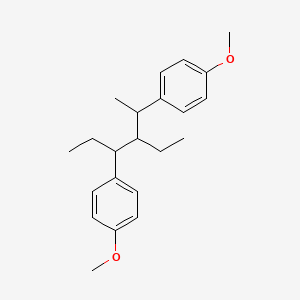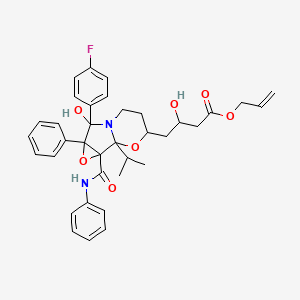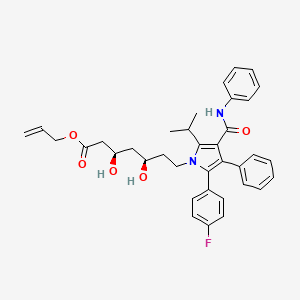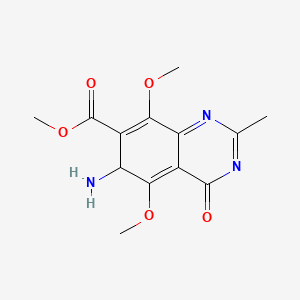
ベンゼストロールジメチルエーテル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzestrol Dimethyl Ether, also known as 2,4-Di(p-anisyl)-3-ethylhexane, is a synthetic nonsteroidal estrogen. It belongs to the stilbestrol group, which is known for its estrogenic properties. This compound has been used in various scientific research applications due to its potent estrogenic activity.
科学的研究の応用
Benzestrol Dimethyl Ether has been extensively studied for its estrogenic properties. It has applications in:
Chemistry: Used as a model compound to study estrogenic activity and its interactions with various receptors.
Biology: Investigated for its effects on cellular processes and gene expression related to estrogen signaling.
Medicine: Explored for potential therapeutic uses in hormone replacement therapy and other estrogen-related conditions.
Industry: Utilized in the synthesis of other estrogenic compounds and as a reference standard in analytical chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzestrol Dimethyl Ether involves the reaction of 2,4-Di(p-hydroxyphenyl)-3-ethylhexane with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
Industrial production of Benzestrol Dimethyl Ether follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of the starting materials to the desired product while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
Benzestrol Dimethyl Ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The aromatic rings in Benzestrol Dimethyl Ether can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated products depending on the reagents used.
作用機序
Benzestrol Dimethyl Ether exerts its effects by binding to estrogen receptors in the body. This binding activates the receptors, leading to the transcription of estrogen-responsive genes. The compound’s molecular targets include estrogen receptor alpha and estrogen receptor beta, which are involved in various physiological processes such as cell growth, differentiation, and reproduction.
類似化合物との比較
Similar Compounds
Diethylstilbestrol: Another synthetic nonsteroidal estrogen with similar estrogenic activity.
Hexestrol: A related compound with potent estrogenic effects.
Methestrol: Another member of the stilbestrol group with estrogenic properties.
Uniqueness
Benzestrol Dimethyl Ether is unique due to its specific structural modifications, which enhance its binding affinity to estrogen receptors compared to other similar compounds. This makes it a valuable tool in scientific research for studying estrogen receptor interactions and developing new estrogenic drugs.
特性
IUPAC Name |
1-[3-ethyl-4-(4-methoxyphenyl)hexan-2-yl]-4-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-6-21(16(3)17-8-12-19(23-4)13-9-17)22(7-2)18-10-14-20(24-5)15-11-18/h8-16,21-22H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTJXPLKDGPKLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)C(CC)C(C)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747090 |
Source


|
| Record name | 1,1'-(3-Ethylhexane-2,4-diyl)bis(4-methoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131-87-3 |
Source


|
| Record name | 1,1'-(3-Ethylhexane-2,4-diyl)bis(4-methoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Methyl bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B588398.png)
